4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid
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Overview
Description
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by a cyclooctane ring fused to a thiophene ring, with a carboxylic acid functional group attached to the thiophene ring. It is primarily used in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclooctane derivative with a thiophene precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or alkylated thiophenes
Scientific Research Applications
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions and electron transfer processes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane derivatives: Compounds with similar cyclooctane rings but different functional groups.
Thiophene derivatives: Compounds with thiophene rings and various substituents.
Carboxylic acids: Compounds with carboxylic acid groups attached to different ring systems.
Uniqueness
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid is unique due to its fused ring structure, combining the properties of both cyclooctane and thiophene rings. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWUEZYMRWQSOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-09-3 |
Source
|
Record name | 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40133-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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